![molecular formula C19H21ClN6OS B2998483 2-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 896678-30-1](/img/structure/B2998483.png)
2-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21ClN6OS and its molecular weight is 416.93. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methods and Chemical Reactions
The synthesis of heterocyclic compounds, including pyrimidine derivatives, has been a focal point of research due to their potential therapeutic applications. For instance, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds yields a range of heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine derivatives, demonstrating the versatility of these chemical reactions in producing biologically active compounds (Shibuya, 1984).
Potential Therapeutic Applications
Research into the biological activities of pyrimidine derivatives has uncovered their potential as antimicrobial, antitumor, and enzyme inhibitor agents. For example, compounds synthesized from 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) have shown potential as inhibitors of 15-lipoxygenase, indicating possible therapeutic applications in diseases related to oxidative stress and inflammation (Asghari et al., 2016).
Mecanismo De Acción
Target of Action
The compound belongs to the class of triazolopyrimidines . Triazolopyrimidines have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can potentially halt the cell cycle, making it a promising candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, a key enzyme involved in cell cycle progression . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thereby inhibiting the kinase activity of CDK2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . CDK2, the target of this compound, is a critical regulator of the cell cycle. It is involved in the transition from the G1 phase to the S phase and the progression through the S phase . By inhibiting CDK2, the compound can disrupt these transitions, leading to cell cycle arrest .
Pharmacokinetics
It is known that the incorporation of a piperazine moiety, as seen in this compound, can positively modulate the pharmacokinetic properties of a drug substance
Result of Action
The inhibition of CDK2 by this compound leads to cell cycle arrest . This can result in the induction of apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division for growth . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of cancer .
Propiedades
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6OS/c1-13-6-8-25(9-7-13)16(27)11-28-19-17-18(21-12-22-19)26(24-23-17)10-14-2-4-15(20)5-3-14/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAZOCSQIWYAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.